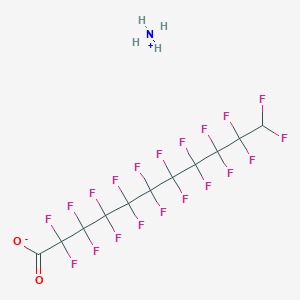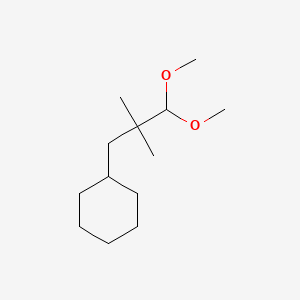
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.34434 g/mol . This compound is characterized by a cyclohexane ring substituted with a (3,3-dimethoxy-2,2-dimethylpropyl) group. It is a colorless liquid with a boiling point of 220.6°C at 760 mmHg and a density of 0.894 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the reaction of cyclohexane with (3,3-dimethoxy-2,2-dimethylpropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halides (e.g., HCl, HBr) in the presence of a catalyst like zinc chloride (ZnCl2).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability and hydrophobic character, which can affect the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene: Similar structure but with a benzene ring instead of cyclohexane.
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.
(3,3-Dimethoxy-2,2-dimethylpropyl)cycloheptane: Similar structure but with a cycloheptane ring instead of cyclohexane.
Uniqueness: (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct physical and chemical properties. The cyclohexane ring provides a balance between rigidity and flexibility, making it suitable for various applications. The presence of two methoxy groups enhances its reactivity and potential for forming hydrogen bonds, which can be advantageous in both chemical synthesis and biological interactions.
Properties
CAS No. |
94213-58-8 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
(3,3-dimethoxy-2,2-dimethylpropyl)cyclohexane |
InChI |
InChI=1S/C13H26O2/c1-13(2,12(14-3)15-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3 |
InChI Key |
WPUQECAAGCCMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)
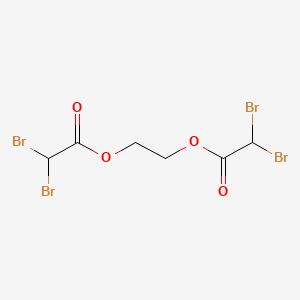


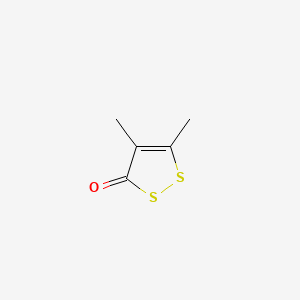
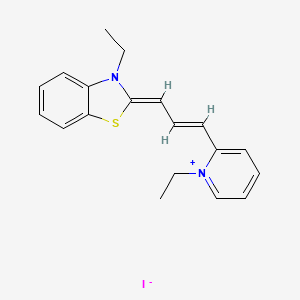
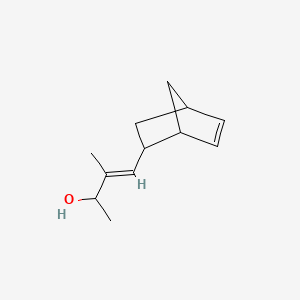

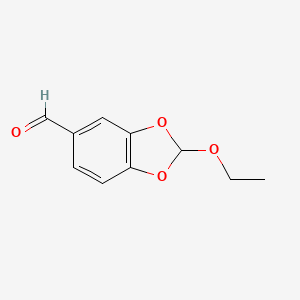
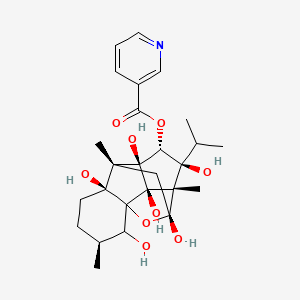
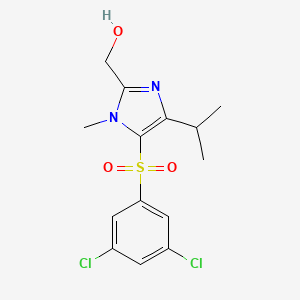
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
